Tpnqrqnvc
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Overview
Description
Preparation Methods
The synthesis of Tpnqrqnvc involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent, and the protecting groups are removed after each coupling step. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Tpnqrqnvc primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of peptide bonds between amino acids, while the cleavage from the resin involves breaking these bonds. Additionally, the peptide can undergo oxidation and reduction reactions, particularly involving the cysteine residue, which can form disulfide bonds .
Scientific Research Applications
Tpnqrqnvc has significant applications in immunology and cancer research. It is used to study the immune response, particularly the activation of CD8+ T cells. This peptide is also employed in the development of cancer immunotherapies, as it can induce a cytotoxic T lymphocyte response against cancer cells expressing the human leukocyte antigen B0702 .
Mechanism of Action
Tpnqrqnvc exerts its effects by binding to the human leukocyte antigen B0702 on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to their activation and proliferation. The activated T cells then target and destroy cells expressing the human leukocyte antigen B0702, including cancer cells .
Comparison with Similar Compounds
Tpnqrqnvc is unique in its ability to induce a specific immune response against cells expressing the human leukocyte antigen B0702. Similar compounds include other peptides that are epitopes of different human leukocyte antigens, such as the human leukocyte antigen A0201 epitope peptide and the human leukocyte antigen C0401 epitope peptide. These peptides also induce immune responses but target different human leukocyte antigens .
Properties
Molecular Formula |
C41H70N16O15S |
---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C41H70N16O15S/c1-17(2)31(38(69)55-24(16-73)40(71)72)56-36(67)23(15-29(45)62)53-34(65)21(9-11-27(43)60)51-32(63)19(6-4-12-49-41(47)48)50-33(64)20(8-10-26(42)59)52-35(66)22(14-28(44)61)54-37(68)25-7-5-13-57(25)39(70)30(46)18(3)58/h17-25,30-31,58,73H,4-16,46H2,1-3H3,(H2,42,59)(H2,43,60)(H2,44,61)(H2,45,62)(H,50,64)(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,69)(H,56,67)(H,71,72)(H4,47,48,49)/t18-,19+,20+,21+,22+,23+,24+,25+,30+,31+/m1/s1 |
InChI Key |
GKCMDYVFPJYWJF-OSDSGSITSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origin of Product |
United States |
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